1-Benzylpyrrolidine-3-carboxamide

Vue d'ensemble

Description

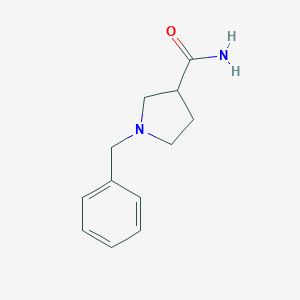

1-Benzylpyrrolidine-3-carboxamide is a heterocyclic organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by a pyrrolidine ring substituted with a benzyl group and a carboxamide group

Applications De Recherche Scientifique

1-Benzylpyrrolidine-3-carboxamide has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

The mode of action of pyrrolidine alkaloids is generally associated with their ability to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it is likely that multiple pathways are affected .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-3-carboxamide can be synthesized through several methods. One common approach involves the condensation of 1-benzylpyrrolidine with a carboxylic acid derivative under suitable reaction conditions. For instance, the amidation reaction can be performed using titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This method provides the amide product in moderate to excellent yields and high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 1-Benzyl-4-ethyl-pyrrolidine-3-carbonitrile

- 1-Benzyl-4-phenyl-pyrrolidine-3-carbonitrile

Comparison: 1-Benzylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for targeted research and development .

Activité Biologique

1-Benzylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group at the 1-position and a carboxamide group at the 3-position. Its molecular formula is . The unique arrangement of these functional groups contributes to its reactivity and interaction with various biological targets.

Antimalarial Properties

Recent studies have indicated that this compound exhibits antimalarial activity , showing efficacy against malaria parasites. Research suggests that this compound interacts with specific enzymes involved in the malaria life cycle, potentially inhibiting their function and thus preventing parasite proliferation.

Neuroactive Effects

The structural characteristics of pyrrolidine derivatives, including this compound, suggest potential neuroactive properties . Investigations into its effects on neurotransmitter systems are ongoing, with preliminary data indicating possible applications in treating neurological disorders.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties . Studies have demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism of action for this compound involves its ability to bind to specific biological targets, modulating their activity. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.

- Receptor Modulation : It may interact with receptors influencing neurotransmitter release, thereby affecting neural signaling pathways .

Synthesis of this compound

The synthesis of this compound typically involves several steps, including:

- Formation of the pyrrolidine ring.

- Introduction of the benzyl group.

- Addition of the carboxamide functional group.

Various methods have been reported for synthesizing this compound, emphasizing the need for optimized conditions to enhance yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Pyrrolidinylbenzene | Pyrrolidine derivative | Lacks carboxamide functionality |

| 4-Aryl-N-benzylpyrrolidine-3-carboxamide | Antimalarial agent | Modifications enhance biological activity |

| 1-Methylpyrrolidine-2-carboxylic acid | Simple pyrrolidine derivative | More straightforward synthesis route |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- A study highlighted its antimalarial efficacy , demonstrating significant inhibition of Plasmodium falciparum growth in vitro.

- Another investigation explored its neuropharmacological effects , suggesting potential benefits in treating anxiety and depression through modulation of serotonin receptors .

Propriétés

IUPAC Name |

1-benzylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAGHMKIPMKKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590304 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115687-29-1 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.